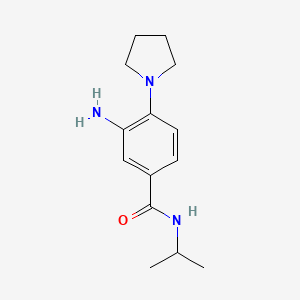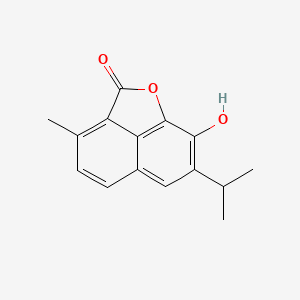![molecular formula C16H19NO4 B3034068 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one CAS No. 1353878-27-9](/img/structure/B3034068.png)
4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one
Descripción general
Descripción
4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one, also known as 7-hydroxy-cis-2,6-dimethylmorpholin-4-ylmethyl-2H-chromen-2-one, is a synthetic compound found in a variety of pharmaceuticals, herbal supplements, and other substances. It is a chromenone, a type of heterocyclic compound, and is used for a variety of medicinal and scientific purposes.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound, related to 4-hydroxycoumarins, has been analyzed for its crystal structure. For instance, a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was studied for its crystalline properties in the monoclinic system (Manolov, Ströbele, & Meyer, 2008).
Chemical Synthesis and Reactions
There's significant research into the reactions involving 4-hydroxycoumarins. For example, dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates were prepared from 4-hydroxycoumarin and related reagents (Nicolaides, Litinas, Psaroulis, Makri, & Adamopoulos, 2011). This demonstrates the compound's relevance in organic synthesis and potential for creating various derivatives.
Electrochemical Studies
Electrochemical fluorination of derivatives, including cis-2,6-dimethylmorpholine, has been studied. These studies focus on the yields and isomerization of such compounds through electrochemical processes (Takashi, Fukaya, Ono, Hayashi, & Soloshonok, 1998).
Pharmacological Research
The compound is linked to pharmacological research as well. Studies on similar compounds, like prenylated orcinol derivatives from Rhododendron dauricum, show histamine release inhibitory effects, hinting at potential pharmacological applications (Iwata, Wang, Yao, & Kitanaka, 2004).
Spectroscopic Analysis
The cis- and trans-isomers of 2,6-dimethylmorpholine were analyzed using Proton Magnetic Resonance (PMR) spectroscopy to understand their structural and conformational properties (Booth & Gidley, 1965).
Synthesis of Derivatives
There is research on synthesizing stereoisomers of compounds with structures similar to 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one, exploring their analgesic activity and other properties (Pavlova et al., 2015).
Direcciones Futuras
Given the interest in coumarin derivatives for their biological and pharmaceutical properties , future research could focus on further elucidating the synthesis methods, chemical reactions, mechanism of action, and safety profile of “4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one”. This could potentially lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-6-13(18)3-4-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLMQPMEKVDJT-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126460 | |
| Record name | 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-27-9 | |
| Record name | 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-7-hydroxy-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


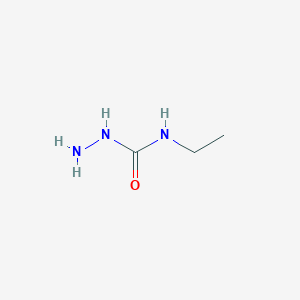
![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)

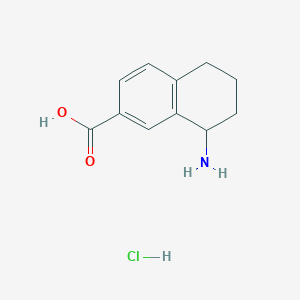


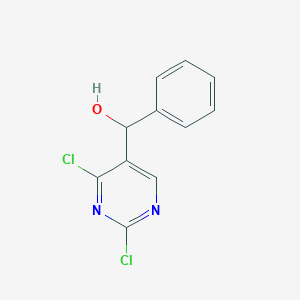

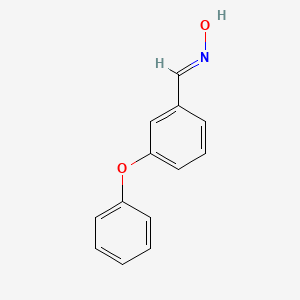
![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)

